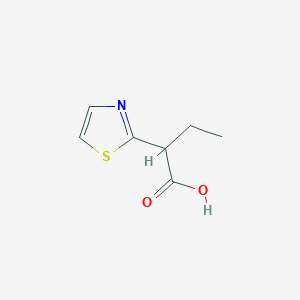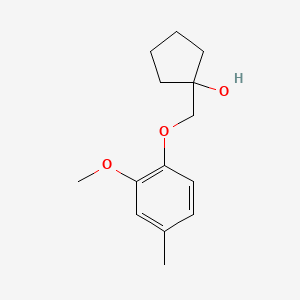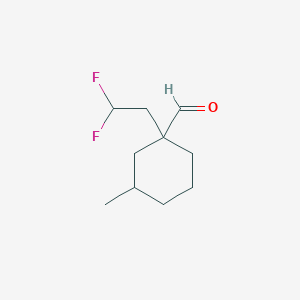![molecular formula C13H24N2O2 B15278493 tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B15278493.png)
tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (S)-6-methyl-2,7-diazaspiro[35]nonane-7-carboxylate is a chemical compound with the molecular formula C13H24N2O2 It is a spirocyclic compound, meaning it contains a spiro-connected bicyclic system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diazaspiro compound with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It is used in the development of new drugs and therapeutic agents .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It is used in the design of inhibitors for specific enzymes and receptors, which could lead to new treatments for various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Wirkmechanismus
The mechanism of action of tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate .
Uniqueness
tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate is unique due to its specific spirocyclic structure and the presence of a tert-butyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C13H24N2O2 |
|---|---|
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
tert-butyl (6S)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-10-7-13(8-14-9-13)5-6-15(10)11(16)17-12(2,3)4/h10,14H,5-9H2,1-4H3/t10-/m0/s1 |
InChI-Schlüssel |
WMQCBDXKJFZRER-JTQLQIEISA-N |
Isomerische SMILES |
C[C@H]1CC2(CCN1C(=O)OC(C)(C)C)CNC2 |
Kanonische SMILES |
CC1CC2(CCN1C(=O)OC(C)(C)C)CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


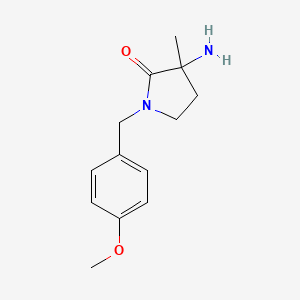
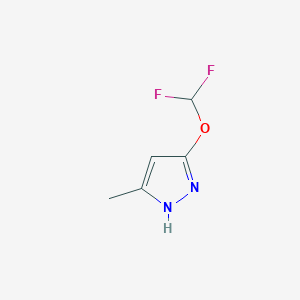
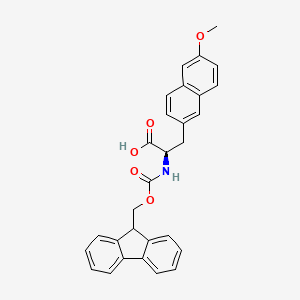
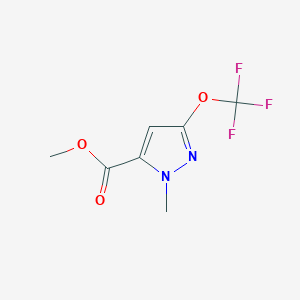
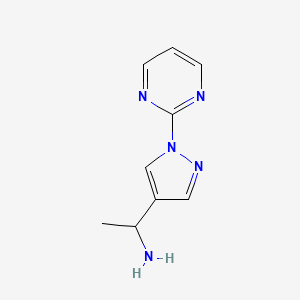
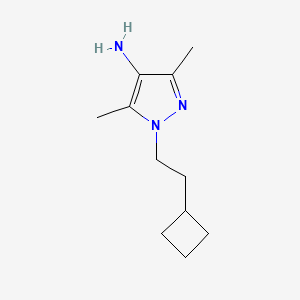
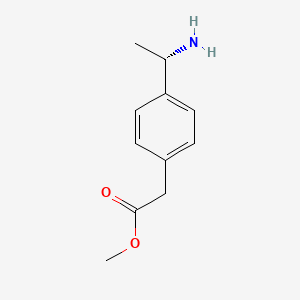
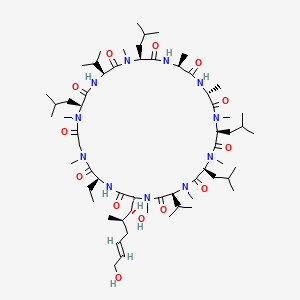
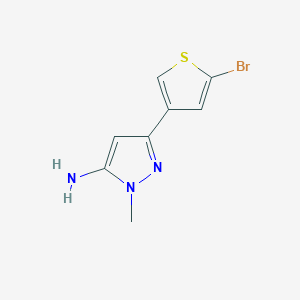
![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B15278479.png)
![(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol](/img/structure/B15278481.png)
